REACTION_CXSMILES
|
I[C:2](=C)[CH2:3][CH2:4][CH:5]([C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)[OH:6].[OH-].[Na+].Cl.[CH3:21]N(C)C=O>>[CH3:21][C:5]([C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)([CH2:4][C:3]#[CH:2])[OH:6] |f:1.2|
|
Name
|
2-iodoallylmethyl-α-naphthylcarbinol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC(CCC(O)C1=CC=CC2=CC=CC=C12)=C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the remaining filtrate was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The concentration residue was subjected to extraction with toluene
|
Type
|
WASH
|
Details
|
washed with a 7% sodium carbonate aqueous solution
|
Type
|
DISTILLATION
|
Details
|
Then, the toluene was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)(CC#C)C1=CC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.77 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |